molecular formula C15H18Cl2N2O8 B3025380 3,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate CAS No. 1177282-35-7

3,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate

Cat. No.: B3025380
CAS No.: 1177282-35-7
M. Wt: 425.2 g/mol
InChI Key: YSWIOAKOIULJNC-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate: is a chemical compound with the molecular formula C15H18Cl2N2O8 and a molecular weight of 425.22 g/mol . This compound is often used as a building block in various chemical syntheses and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate typically involves the reaction of 3,4-dichloroaniline with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and automated systems to maintain consistent reaction conditions. The use of oxalic acid as a reagent is common to form the dioxalate salt.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones , while reduction could produce amines .

Scientific Research Applications

Chemistry: In chemistry, 3,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is used as a building block for synthesizing more complex molecules. It is particularly useful in the development of pharmaceutical intermediates and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of various chemical modifications on biological systems. It is often employed in the synthesis of bioactive molecules .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may be investigated for antimicrobial or anticancer activities.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and polymers . Its unique chemical properties make it valuable for creating materials with specific characteristics.

Mechanism of Action

The mechanism by which 3,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate exerts its effects involves interactions with various molecular targets. The chlorine atoms and pyrrolidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors , leading to changes in cellular pathways.

Comparison with Similar Compounds

  • 3,4-Dichloroaniline
  • N-(pyrrolidin-2-ylmethyl)aniline
  • 3,4-Dichloro-N-methylaniline

Uniqueness: What sets 3,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate apart from similar compounds is its unique combination of chlorine atoms and pyrrolidine ring , which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in various research applications.

Properties

IUPAC Name

3,4-dichloro-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2.2C2H2O4/c12-10-4-3-8(6-11(10)13)15-7-9-2-1-5-14-9;2*3-1(4)2(5)6/h3-4,6,9,14-15H,1-2,5,7H2;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWIOAKOIULJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC2=CC(=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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